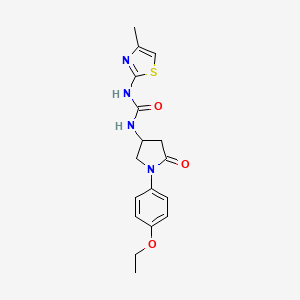

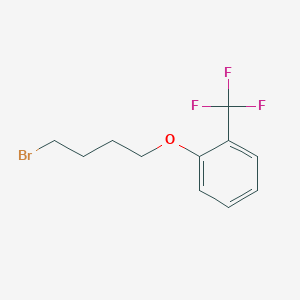

![molecular formula C20H22N2O4S B2960064 (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 887459-52-1](/img/structure/B2960064.png)

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with various other compounds .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves a one-pot reaction . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives are complex and can involve multiple steps . For instance, the synthesis of 1,2,3-triazole derivatives from 6-bromobenzo[d]thiazol-2(3H)-one involves a 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by solvent effects . For example, the degree of charge transfer in these compounds can increase with solvent polarity .Scientific Research Applications

Photodynamic Therapy for Cancer

One study explores the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzothiazole-derived Schiff base groups. These compounds exhibit high singlet oxygen quantum yield, making them promising for Type II photodynamic therapy applications. This approach is relevant for treating cancer, as the compounds' photophysical and photochemical properties enable them to act as efficient photosensitizers, crucial for inducing cell death in cancerous tissues through light activation (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Another study highlights the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Thiazolides, including benzothiazole derivatives, show potential as antimicrobial agents against various pathogens and as inducers of apoptosis in colon carcinoma cell lines. This suggests their dual functionality in treating infections and inhibiting cancer cell growth (Brockmann et al., 2014).

Anticancer Activity

Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which are related structurally to benzothiazoles, demonstrates significant biological activities. Some compounds were found to possess high DNA protective ability and strong antimicrobial activity against S. epidermidis. Specifically, one compound exhibited notable cytotoxicity against certain cancer cell lines, suggesting its potential use in chemotherapy strategies for cancer treatment (Gür et al., 2020).

Imaging of Cerebral β-Amyloid Plaques

Benzothiazole derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives display high affinity for β-amyloid aggregates, demonstrating their applicability in diagnosing and monitoring the progression of Alzheimer's through non-invasive imaging techniques (Cui et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been synthesized to study their effect as corrosion inhibitors for carbon steel in acidic environments. These compounds offer higher inhibition efficiencies and stability compared to other benzothiazole family inhibitors, indicating their potential in industrial applications to protect metals against corrosion (Hu et al., 2016).

Mechanism of Action

Target of action

They have been studied for their potential antitumor, antimicrobial, anti-inflammatory, and antiviral properties .

Mode of action

The mode of action of benzo[d]thiazoles can vary widely depending on their specific structure and the functional groups they carry. Some benzo[d]thiazoles act by interacting with enzymes or receptors in the body, while others might interfere with the synthesis of essential biomolecules in pathogens .

Biochemical pathways

Benzo[d]thiazoles can potentially affect a wide range of biochemical pathways depending on their specific targets .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of benzo[d]thiazoles, the effects could potentially range from killing of pathogens to inhibition of inflammation .

properties

IUPAC Name |

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-4-26-13-12-22-15-9-5-6-11-17(15)27-20(22)21-19(23)14-8-7-10-16(24-2)18(14)25-3/h5-11H,4,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDMECMJLKUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

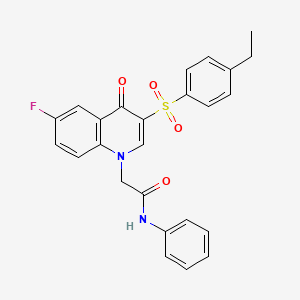

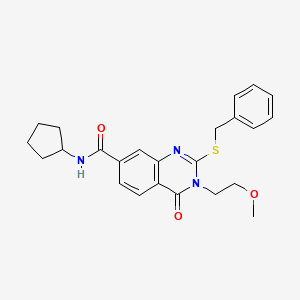

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2959985.png)

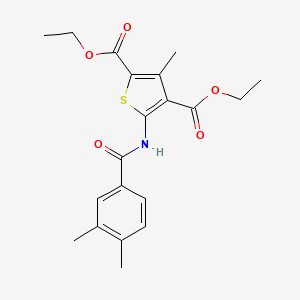

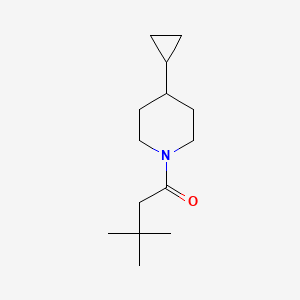

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)

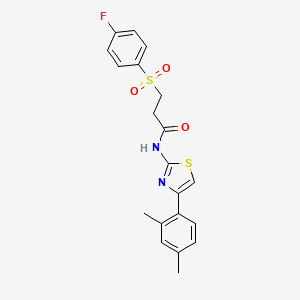

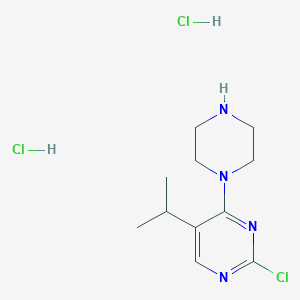

![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)